N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a benzofuran moiety, a benzoyl group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of ortho-hydroxyaryl ketones.
Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Construction of the Pyridazine Ring: This can be synthesized via the reaction of hydrazine derivatives with diketones.
Final Coupling: The final step involves coupling the benzofuran and pyridazine intermediates under conditions that promote amide bond formation, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzofuran and pyridazine moieties can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoyl-1-benzofuran-3-yl)-1-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar structure but lacks the 4-methyl group on the phenyl ring.
N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
The presence of the 4-methylphenyl group in N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can influence its chemical reactivity and biological activity, making it unique compared to its analogs. This substitution can affect the compound’s lipophilicity, electronic properties, and steric interactions, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C27H19N3O4 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C27H19N3O4/c1-17-11-13-19(14-12-17)30-16-15-21(31)24(29-30)27(33)28-23-20-9-5-6-10-22(20)34-26(23)25(32)18-7-3-2-4-8-18/h2-16H,1H3,(H,28,33) |
InChI Key |
LWAXZCPTEAPUFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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